molecular formula C16H17N5 B12248526 6-(2-methyl-1H-imidazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine

6-(2-methyl-1H-imidazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine

Cat. No.: B12248526
M. Wt: 279.34 g/mol
InChI Key: ZVFIVAFHDLFCHW-UHFFFAOYSA-N
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Description

6-(2-methyl-1H-imidazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methyl-1H-imidazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the imidazole group: This step involves the reaction of the pyrimidine intermediate with 2-methylimidazole under suitable conditions, such as heating in the presence of a catalyst.

    Attachment of the phenylethyl group: This can be done through a nucleophilic substitution reaction, where the pyrimidine-imidazole intermediate reacts with a phenylethyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-methyl-1H-imidazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-(1H-imidazol-1-yl)pyrimidin-4-amine: Lacks the methyl and phenylethyl groups.

    6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine: Lacks the phenylethyl group.

    N-(1-phenylethyl)pyrimidin-4-amine: Lacks the imidazole group.

Uniqueness

The presence of both the 2-methylimidazole and phenylethyl groups in 6-(2-methyl-1H-imidazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine may confer unique biological activities and chemical properties compared to its analogs. These structural features can influence its binding affinity to molecular targets and its overall pharmacokinetic profile.

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

6-(2-methylimidazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine

InChI

InChI=1S/C16H17N5/c1-12(14-6-4-3-5-7-14)20-15-10-16(19-11-18-15)21-9-8-17-13(21)2/h3-12H,1-2H3,(H,18,19,20)

InChI Key

ZVFIVAFHDLFCHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NC(C)C3=CC=CC=C3

Origin of Product

United States

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